molecular formula C6H4BrClIN B8004841 3-Bromo-5-chloro-2-iodoaniline

3-Bromo-5-chloro-2-iodoaniline

Cat. No.: B8004841
M. Wt: 332.36 g/mol
InChI Key: HGQUGNBOKGKMJI-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-iodoaniline is an aromatic amine compound with the molecular formula C6H4BrClIN It is characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-iodoaniline typically involves multi-step reactions starting from aniline derivatives. One common method includes:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-iodoaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3-Bromo-5-chloro-2-iodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-iodoaniline involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various biological molecules. The amino group can form hydrogen bonds, enhancing its interaction with enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloroaniline
  • 5-Chloro-2-iodoaniline
  • 3-Iodo-5-bromoaniline

Uniqueness

3-Bromo-5-chloro-2-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens can result in distinct chemical and biological properties compared to other similar compounds .

Biological Activity

3-Bromo-5-chloro-2-iodoaniline is a halogenated aniline derivative with significant potential in biological applications. Its unique structure, characterized by the presence of bromine, chlorine, and iodine atoms, contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₄BrClIN, with a molar mass of approximately 332.36 g/mol. The presence of multiple halogens on the benzene ring enhances its reactivity and potential biological interactions.

Synthesis Methods

Several methods exist for synthesizing this compound, including:

  • Substitution Reactions : Utilizing reagents such as sodium hydroxide or potassium carbonate.
  • Oxidation and Reduction : Employing oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride.
  • Coupling Reactions : Involving coupling with other aromatic compounds to form more complex structures.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The halogen substitutions may enhance its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Potential

Research has suggested that halogenated anilines can possess anticancer properties. For instance, some studies have indicated that similar compounds show cytotoxic effects against human cancer cell lines, including leukemia and hepatocellular carcinoma . The specific mechanisms by which this compound exerts these effects are still under investigation but may involve apoptosis induction or inhibition of cell proliferation pathways.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The halogen atoms influence its binding affinity to various enzymes and receptors, potentially modulating biochemical pathways:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, enhancing interaction specificity.
  • Electrophilic Activity : The presence of halogens increases electrophilicity, allowing for more effective interactions with nucleophiles in biological systems.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar halogenated anilines:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundC₆H₄BrClINModeratePotential
3-Bromo-2-chloroanilineC₆H₄BrClLowLow
5-Chloro-2-iodoanilineC₆H₄ClIModerateModerate

This table illustrates that while all compounds share structural similarities, the unique combination of halogens in this compound may confer enhanced biological activities compared to its analogs.

Case Studies

Recent research has focused on the structure–activity relationship (SAR) of halogenated anilines, emphasizing how variations in substitution patterns can influence biological outcomes. For example:

  • Pain Management Studies : Investigations into P2X3 receptor antagonists have shown that certain halide substitutions can significantly enhance metabolic stability and antagonistic activity against pain pathways .
  • Cytotoxicity Assessments : Studies examining the cytotoxic effects of various aniline derivatives have highlighted the importance of halogen positioning in determining efficacy against cancer cells .

Properties

IUPAC Name

3-bromo-5-chloro-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClIN/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQUGNBOKGKMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)I)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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